molecular formula C18H16N2O2 B2649830 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide CAS No. 1351616-77-7

3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Cat. No.: B2649830
CAS No.: 1351616-77-7
M. Wt: 292.338
InChI Key: WAMLAWMBCFNSQK-UHFFFAOYSA-N
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Description

3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the cyano group and the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would produce an amine derivative.

Scientific Research Applications

3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
  • This compound derivatives
  • Indene-based compounds with cyano and benzamide groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyano-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-11-13-4-3-6-15(10-13)17(21)20-12-18(22)9-8-14-5-1-2-7-16(14)18/h1-7,10,22H,8-9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMLAWMBCFNSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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